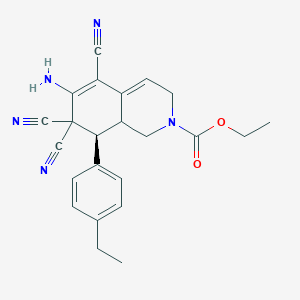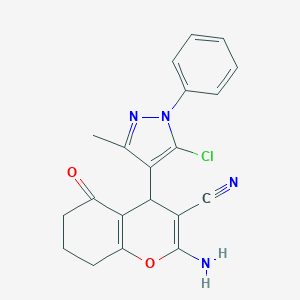![molecular formula C22H21N3O6 B433318 prop-2-en-1-yl 6'-amino-5'-cyano-1-(2-ethoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 445222-84-4](/img/structure/B433318.png)
prop-2-en-1-yl 6'-amino-5'-cyano-1-(2-ethoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran moieties, followed by their spirocyclization. Key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Pyran Moiety: This involves the reaction of a suitable aldehyde with a diene in a Diels-Alder reaction.
Spirocyclization: The indole and pyran moieties are then combined under specific conditions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Prop-2-enyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which Prop-2-enyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate exerts its effects depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,4’-pyran] Derivatives: These compounds share the spiro structure and might have similar chemical properties.
Indole Derivatives: Compounds with an indole moiety can be compared in terms of their reactivity and applications.
Pyran Derivatives: These compounds can be compared based on their synthetic routes and chemical behavior.
Properties
CAS No. |
445222-84-4 |
|---|---|
Molecular Formula |
C22H21N3O6 |
Molecular Weight |
423.4g/mol |
IUPAC Name |
prop-2-enyl 6'-amino-5'-cyano-1-(2-ethoxy-2-oxoethyl)-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C22H21N3O6/c1-4-10-30-20(27)18-13(3)31-19(24)15(11-23)22(18)14-8-6-7-9-16(14)25(21(22)28)12-17(26)29-5-2/h4,6-9H,1,5,10,12,24H2,2-3H3 |
InChI Key |
WDSHPPHWXDBRIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCC=C)C)N)C#N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCC=C)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-2-(5-bromo-2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433237.png)
![6-Amino-3-(methoxymethyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433238.png)
![6-Amino-4-(2-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433241.png)



![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433250.png)


![6-Amino-3-methyl-1,4-bis(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433259.png)
![6-Amino-3-methyl-1-(4-methylphenyl)-4-thien-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433261.png)
![3-O'-methyl 5-O'-prop-2-enyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433262.png)
![6-amino-3-(tert-butyl)-11-oxospiro[4H-pyrano[2,3-c]pyrazole-4,3'-indoline]-5-c arbonitrile](/img/structure/B433263.png)

